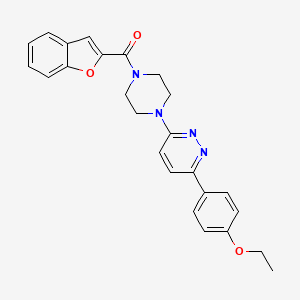
Benzofuran-2-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzofuran-2-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran compounds have been developed using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran compounds is unique and versatile . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds have been found to exhibit significant biological activities . For example, some benzofuran derivatives have been found to be effective against S. aureus and E. coli .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds vary depending on the specific derivative . For example, some benzofuran derivatives are yellow solids with specific melting points .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed new pyridine derivatives, exploring their antimicrobial potential against various bacterial and fungal strains. The synthesis involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest activity against investigated bacteria and fungi, highlighting the chemical versatility and potential of benzofuran derivatives for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Biological Activities and Molecular Design
Another study focuses on the synthesis of heterocycles bearing benzofuran and pyridazinone or benzofuran and pyridone moieties, aimed at enhancing biological activities. The starting material, 2-Carboxy-7-methoxy benzofuran-3-acetic acid, was converted through several reactions to produce derivatives showing a broad spectrum of biological activities, indicating the importance of benzofuran derivatives in developing new pharmacologically active compounds (Patankar, Athalye, Verma, & Dalvi, 2000).
Anti-Inflammatory and Analgesic Agents
Further research into pyridazinone derivatives prepared from substituted phenyl or benzyl piperazines examined these compounds for analgesic and anti-inflammatory activities. Among the synthesized derivatives, certain compounds showed promising analgesic and anti-inflammatory effects without exhibiting gastric ulcerogenic effects, indicating the potential of benzofuran-based compounds as safer analgesic and anti-inflammatory agents (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Antimicrobial and Antioxidant Derivatives
Another line of investigation involved the synthesis of novel benzofuran derivatives and their evaluation for antimicrobial and antioxidant properties. The studies demonstrate the chemical diversity of benzofuran compounds and their potential utility in addressing various microbial infections and oxidative stress-related conditions, showing the broad applicability of benzofuran derivatives in medicinal chemistry (Koca, Servi, Kırılmış, Ahmedzade, Kazaz, Ozbek, & Otük, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The future research on benzofuran compounds is promising . There is an urgent need to develop new therapeutic agents, and benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
1-benzofuran-2-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-31-20-9-7-18(8-10-20)21-11-12-24(27-26-21)28-13-15-29(16-14-28)25(30)23-17-19-5-3-4-6-22(19)32-23/h3-12,17H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDXTFVOHUXZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

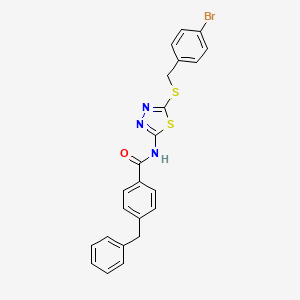
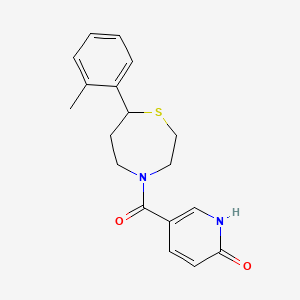
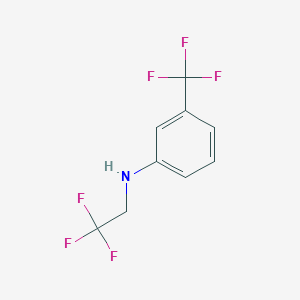
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2821443.png)

![5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine](/img/structure/B2821448.png)

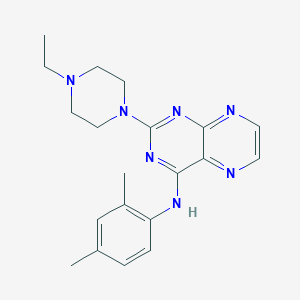
![3-(4-methylphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2821451.png)
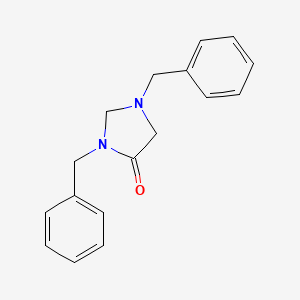

![2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2821454.png)

![2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2821456.png)